3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole
Overview
Description
The compound “3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole” is a complex organic molecule that contains several interesting functional groups. These include an indole group, a furyl group, and an oxadiazole group . Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals. Furyl groups (containing a furan ring) and oxadiazoles (a heterocycle with three nitrogen atoms and one oxygen atom) are also common in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole, furyl, and oxadiazole groups. The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of “3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole” would likely be influenced by the presence of the indole, furyl, and oxadiazole groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole” would depend on the specific structure of the compound. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the indole, furyl, and oxadiazole groups .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole moiety have been synthesized and tested for their antimicrobial efficacy. Notably, novel indole derivatives displaying 1,3,4-oxadiazole and 1,2,4-triazole moieties have shown significant antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, attributed to their novel structural features enhanced by ultrasound-assisted synthesis methods (Shi et al., 2015).
Antiproliferative and Anti-inflammatory Agents
The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has demonstrated anti-inflammatory and antiproliferative properties. These compounds have shown significant activity against human cancer cell lines and inflammation, suggesting a potential for cancer treatment and anti-inflammatory therapies (Rapolu et al., 2013).
Urease Inhibition
Indole-based hybrid oxadiazole scaffolds have been identified as potent urease inhibitors, highlighting their therapeutic potential in treating diseases associated with urease activity. These compounds have demonstrated competitive inhibition against the urease enzyme, offering a new avenue for drug development (Nazir et al., 2018).
Anticancer Potential
Research on indole-quinoline-oxadiazole hybrids has shown promising anticancer activity, especially against breast adenocarcinoma cell lines. These studies not only offer insights into the antimitotic potential of these compounds but also explore their interactions with cellular microtubules, suggesting mechanisms through which they could exert their anticancer effects (Kamath et al., 2016).
Anticancer, Antimicrobial, and Antioxidant Activities
Further studies have synthesized novel substituted indoles containing 1,3,4-oxadiazole and triazole moieties, evaluated for their antimicrobial, anti-inflammatory, and anticancer activities. These compounds have shown diverse biological activities, indicating the versatility of the 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole scaffold in drug design and therapeutic applications (Gadegoni & Manda., 2013).
Safety And Hazards
Future Directions
The study of compounds like “3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole” is an active area of research, particularly in the field of medicinal chemistry. Future work could involve the synthesis of similar compounds, investigation of their biological activity, and development of potential pharmaceutical applications .
properties
IUPAC Name |
2-(furan-2-yl)-5-(1H-indol-3-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-2-5-11-9(4-1)10(8-15-11)13-16-17-14(19-13)12-6-3-7-18-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZBGIAUSNVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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